molecular formula C6H5BrN2O B12959252 1-(2-Bromopyrimidin-4-yl)ethanone

1-(2-Bromopyrimidin-4-yl)ethanone

Cat. No.: B12959252
M. Wt: 201.02 g/mol
InChI Key: YFOXMHMMBHVXSV-UHFFFAOYSA-N
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Description

1-(2-Bromopyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopyrimidin-4-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromopyrimidine with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromopyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom and the ethanone group allows for selective interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

1-(2-bromopyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H5BrN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3

InChI Key

YFOXMHMMBHVXSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)Br

Origin of Product

United States

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